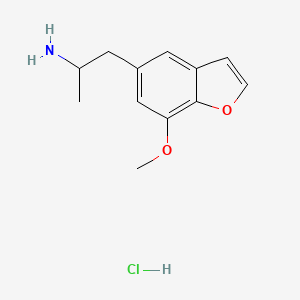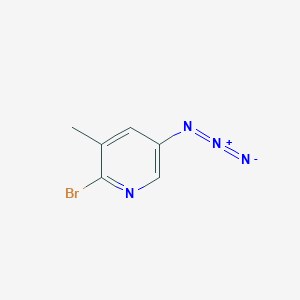
5-Azido-2-bromo-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azido-2-bromo-3-methylpyridine: is an organic compound that belongs to the class of azido-substituted pyridines It is characterized by the presence of an azido group (-N₃) at the 5th position, a bromine atom at the 2nd position, and a methyl group at the 3rd position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-2-bromo-3-methylpyridine typically involves a multi-step process:
Bromination: The starting material, 3-methylpyridine, undergoes bromination to introduce a bromine atom at the 2nd position.
Azidation: The brominated intermediate is then subjected to azidation using sodium azide (NaN₃) to replace the bromine atom with an azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: The azido group in 5-Azido-2-bromo-3-methylpyridine can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substitution: Formation of various substituted pyridines.
Reduction: Formation of 5-amino-2-bromo-3-methylpyridine.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
Chemistry: 5-Azido-2-bromo-3-methylpyridine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 5-Azido-2-bromo-3-methylpyridine depends on the specific chemical reactions it undergoes. For example, in bioconjugation, the azido group reacts with alkyne groups via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
類似化合物との比較
5-Azido-2-chloro-3-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
5-Azido-2-fluoro-3-methylpyridine: Similar structure but with a fluorine atom instead of bromine.
5-Azido-2-iodo-3-methylpyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in 5-Azido-2-bromo-3-methylpyridine can influence its reactivity and the types of reactions it undergoes. Bromine is a good leaving group, making this compound particularly useful in nucleophilic substitution reactions. Additionally, the combination of the azido and bromine groups provides versatility in synthetic applications.
特性
分子式 |
C6H5BrN4 |
|---|---|
分子量 |
213.03 g/mol |
IUPAC名 |
5-azido-2-bromo-3-methylpyridine |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-5(10-11-8)3-9-6(4)7/h2-3H,1H3 |
InChIキー |
ZNOLRMLLPKYFDE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1Br)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


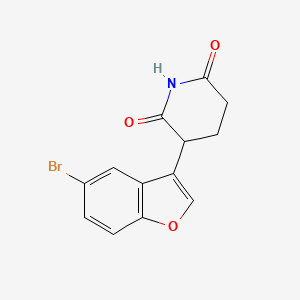
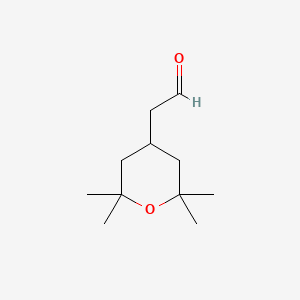
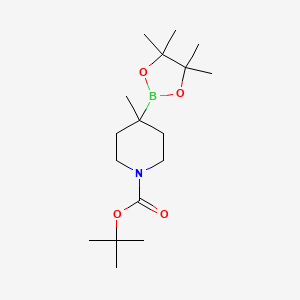
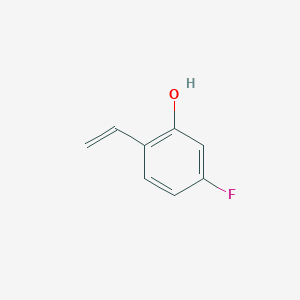
![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
![7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13463192.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)
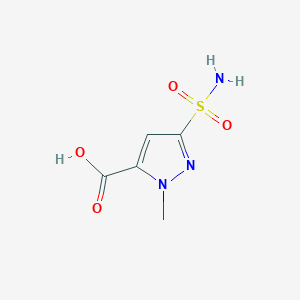
![tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13463198.png)
![{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13463205.png)
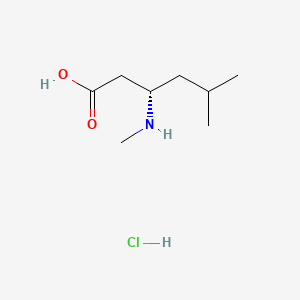
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid](/img/structure/B13463218.png)
